molecular formula C19H26N6S2 B11177406 {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate

Cat. No.: B11177406
M. Wt: 402.6 g/mol
InChI Key: MPIXNCKMYUXKJQ-UHFFFAOYSA-N
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Description

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring, a piperidine ring, and a carbodithioate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate typically involves multiple steps, starting from readily available precursors. The process may include the formation of the triazine ring through cyclization reactions, followed by the introduction of the piperidine ring and the carbodithioate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the triazine or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate include other triazine derivatives, piperidine-based compounds, and carbodithioate-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities. Compared to other similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies on its synthesis, reactions, and mechanisms of action will continue to uncover new possibilities and applications for this intriguing molecule.

Biological Activity

The compound {4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl 3,5-dimethylpiperidine-1-carbodithioate is a complex organic molecule with significant potential in biological applications. This article reviews its biological activity, synthesizes existing research findings, and presents data in a structured format.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 700857-77-8
  • Molecular Formula : C19H26N6O2
  • Molecular Weight : 370.45 g/mol

Structural Representation

The structural complexity of this compound contributes to its diverse biological activities. The presence of the triazine ring and the piperidine moiety are particularly noteworthy for their roles in pharmacological interactions.

Antimicrobial Activity

Research indicates that derivatives of triazine compounds often exhibit antimicrobial properties. The compound has shown promise in inhibiting various bacterial and fungal strains. For example:

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
C. albicans12

These results suggest that the compound could be developed into an effective antimicrobial agent.

Antitumor Activity

Triazine derivatives have been extensively studied for their anticancer properties. A study involving similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation.

Case Study: Antitumor Efficacy

A recent study evaluated the antitumor activity of a structurally similar triazine derivative against MCF-7 (breast cancer) and A549 (lung cancer) cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-75.2Apoptosis induction
A5494.8Cell cycle arrest

The results indicated that the compound effectively induced apoptosis and arrested the cell cycle, highlighting its potential as an anticancer agent.

Neuroprotective Effects

Emerging studies suggest that compounds with triazine structures may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves modulation of neurotransmitter levels and reduction of oxidative stress.

Q & A

Q. Basic: What are the key considerations for synthesizing this compound, and what methodologies are commonly employed?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the triazine core via nucleophilic substitution, requiring precise temperature control (e.g., 0–5°C for intermediate stabilization) and anhydrous conditions .
  • Step 2: Introduction of the 3,5-dimethylpiperidine-1-carbodithioate moiety via a thiol-ene reaction or coupling agents like EDC/HOBt. Catalysts such as DMAP may enhance yield .
  • Critical parameters: pH adjustments (e.g., pH 7–8 for amine coupling), solvent selection (e.g., DMF for polar intermediates), and inert atmospheres to prevent oxidation of thiol groups .

Q. Basic: How is the compound characterized to confirm structural integrity?

Standard characterization methods include:

  • NMR spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm for the 4-methylphenyl group; piperidine methyl groups at δ 1.2–1.5 ppm) .
  • Mass spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak at m/z 450–460) .
  • HPLC purity analysis: Reverse-phase C18 columns with UV detection at 254 nm; ≥95% purity is typical for biological assays .

Q. Advanced: How can researchers resolve contradictions in binding affinity data across different assays (e.g., SPR vs. ITC)?

Discrepancies may arise from:

  • Assay conditions: Buffer ionic strength (e.g., 150 mM NaCl for SPR vs. 50 mM for ITC) affects ligand-protein interactions. Validate under uniform conditions .
  • Ligand solubility: Poor solubility in aqueous buffers (common with carbodithioates) can skew ITC results. Use co-solvents (e.g., 5% DMSO) with proper controls .
  • Data normalization: Account for inactive enantiomers or impurities by cross-validating with orthogonal methods (e.g., fluorescence polarization) .

Q. Advanced: What structural analogs of this compound exhibit notable bioactivity, and how do substitutions influence activity?

Key analogs and their SAR insights:

Compound StructureSubstituent VariationBioactivity TrendReference
Ethyl 4-{[4-amino-6-(2,4-dimethylanilino)-1,3,5-triazin-2-yl]}methyl piperazine-1-carboxylatePiperazine vs. piperidineReduced kinase inhibition due to decreased lipophilicity
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamideSulfonamide vs. carbodithioateEnhanced antitumor activity but lower solubility
6-Amino-4-(4-(piperidin-1-ylmethyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-oneAddition of dihydrotriazineImproved CNS penetration but reduced metabolic stability

Q. Basic: What are the recommended storage conditions to ensure compound stability?

  • Short-term: Store at –20°C in amber vials under argon to prevent photodegradation and oxidation of the carbodithioate group .
  • Long-term: Lyophilize and store at –80°C with desiccants (e.g., silica gel). Reconstitute in anhydrous DMSO for assays .

Q. Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like kinases or GPCRs. Focus on piperidine-carbodithioate interactions with hydrophobic pockets .
  • 3D-QSAR models: Build models using CoMFA/CoMSIA on analog datasets to prioritize substituents (e.g., electron-withdrawing groups on the triazine ring enhance affinity) .
  • MD simulations: Assess conformational stability of the carbodithioate group in aqueous vs. membrane environments .

Q. Basic: What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition: Fluorescence-based assays (e.g., ATPase/luciferase-coupled systems) at 10–100 μM compound concentration .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination over 48–72 hours .
  • Membrane permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) to predict BBB penetration .

Q. Advanced: How can researchers address low reproducibility in synthetic yields across labs?

  • Critical step analysis: Identify air-sensitive intermediates (e.g., thiol intermediates) requiring Schlenk-line techniques .
  • Catalyst batch variability: Source ligands (e.g., Pd(PPh3_3)4_4) from certified suppliers and pre-dry solvents (THF, DMF) over molecular sieves .
  • Scale-up adjustments: Optimize stirring rate and cooling efficiency for exothermic steps (e.g., triazine ring closure) .

Q. Advanced: What strategies mitigate off-target effects observed in cellular assays?

  • Proteome-wide profiling: Use affinity chromatography coupled with LC-MS/MS to identify non-target binding partners .
  • Isoform selectivity screening: Test against related enzyme isoforms (e.g., PI3Kα vs. PI3Kγ) to refine specificity .
  • Metabolite tracking: Incubate with liver microsomes to identify reactive metabolites causing cytotoxicity .

Q. Basic: What analytical techniques are used to assess compound stability under physiological conditions?

  • Forced degradation studies: Expose to pH 1–13 buffers, heat (40–60°C), and UV light. Monitor via HPLC for degradation products (e.g., hydrolyzed carbodithioate) .
  • Plasma stability assay: Incubate in human plasma (37°C, 1–24 hours) and quantify parent compound loss using LC-MS .

Properties

Molecular Formula

C19H26N6S2

Molecular Weight

402.6 g/mol

IUPAC Name

[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate

InChI

InChI=1S/C19H26N6S2/c1-12-4-6-15(7-5-12)21-18-23-16(22-17(20)24-18)11-27-19(26)25-9-13(2)8-14(3)10-25/h4-7,13-14H,8-11H2,1-3H3,(H3,20,21,22,23,24)

InChI Key

MPIXNCKMYUXKJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=S)SCC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N)C

Origin of Product

United States

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